molecular formula C22H18O5 B2910949 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-49-5

3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No.: B2910949
CAS No.: 777857-49-5
M. Wt: 362.381
InChI Key: WKCPIBFTVGPWMQ-UHFFFAOYSA-N
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Description

3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a synthetically engineered furocoumarin derivative recognized for its significant potential as a photosensitizer in photodynamic therapy (PDT) research. Its core research value lies in its ability to generate cytotoxic reactive oxygen species (ROS), particularly singlet oxygen, upon irradiation with visible light, a fundamental mechanism for inducing selective cell death. Studies on related furocoumarin structures highlight their photocytotoxicity against various cancer cell lines , making this compound a candidate for investigating novel anticancer PDT protocols. The molecular structure, which incorporates a phenyl group and a propanoic acid side chain, is designed to optimize key photosensitizer properties, including light absorption characteristics, intersystem crossing efficiency for ROS generation, and cellular uptake. The propanoic acid moiety may enhance solubility and provide a handle for bioconjugation strategies, allowing researchers to develop targeted delivery systems. Current investigations focus on its application not only in oncology but also in antimicrobial photodynamic therapy (aPDT) for eradicating drug-resistant pathogens, leveraging its light-activated mechanism to cause irreversible damage to bacterial membranes and cellular components. This compound serves as a crucial chemical tool for advancing the understanding of photosensitizer design, ROS-mediated signaling pathways, and the development of next-generation light-based therapeutics.

Properties

IUPAC Name

3-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-12-15(8-9-19(23)24)22(25)27-21-13(2)20-17(10-16(12)21)18(11-26-20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCPIBFTVGPWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furochromen core, followed by the introduction of the phenyl and methyl groups through Friedel-Crafts alkylation. The final step involves the addition of the propanoic acid group via esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and their implications:

Compound Name / ID Substituents at Position 6 Additional Modifications Key Properties/Activities Evidence Source
Target Compound Propanoic acid 5,9-dimethyl; 3-phenyl Unknown (structural focus)
ZINC02123811 Piperidine-4-carboxamide 2,5,9-trimethyl; propanoyl linkage SARS-CoV-2 Mpro inhibition (ΔG = -9.2 kcal/mol)
I-10 () Acetyl-sulfonohydrazide (4-iodo) 5,9-dimethyl; 3-phenyl Fungicidal activity (73% yield)
EMAC10164j () Acetic acid 5,9-dimethyl; 3-(4-chlorophenyl) Tumor-associated carbonic anhydrase inhibition
QZ-7955 () Propanoic acid + tert-butyl 3-tert-butyl; 5,9-dimethyl Increased lipophilicity (95% purity)
Compound 2 () Ethylidenehept-enoic acid tert-butyl; 5,9-dimethyl NF-κB/p50 binding (IC50 < 1 µM)

Key Observations :

  • Halogenation : EMAC10164j’s 4-chlorophenyl group enhances hydrophobicity and binding to enzymes like carbonic anhydrase .
  • Bulky Groups : The tert-butyl substituent in QZ-7955 increases steric hindrance, which may reduce metabolic degradation but limit target accessibility .

Physicochemical Properties

  • Melting Points: Sulfonohydrazide derivatives (I-10–I-15) have high melting points (234–277°C), likely due to strong intermolecular hydrogen bonding. Propanoic acid derivatives (e.g., QZ-7955) may exhibit lower melting points due to increased chain flexibility .
  • Solubility: The carboxylic acid groups in the target compound and EMAC10164j improve aqueous solubility compared to non-polar analogs like ZINC02123811 .

Biological Activity

3-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a furochromen ring system fused with a phenyl group and a propanoic acid moiety. Its molecular formula is C21H16O5C_{21}H_{16}O_5 with a molecular weight of approximately 348.3 g/mol. The compound's synthesis typically involves multi-step organic reactions, including cyclization and acylation processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown significant antioxidant activity, which is crucial for preventing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines and pathways, contributing to its potential in treating inflammatory diseases.
  • Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity.

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.
  • Receptor Interaction : The compound can bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
  • Regulation of Gene Expression : It has been observed to affect the expression of genes related to apoptosis and cell survival, further contributing to its protective effects on neural cells .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of the compound on SH-SY5Y neuronal cells under oxidative stress conditions. Results indicated that treatment with the compound significantly reduced cell death and apoptosis markers while enhancing cell viability. The underlying mechanism was linked to the modulation of the PI3K/Akt signaling pathway, which plays a pivotal role in cell survival .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential therapeutic application in inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
NeuroprotectiveModulation of PI3K/Akt signaling pathway

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